molecular formula C17H19NO4S B214105 methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

カタログ番号 B214105
分子量: 333.4 g/mol
InChIキー: TWDGUJMSVZCBJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.

作用機序

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the pathogenesis of various autoimmune disorders and cancers. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, ITK plays a critical role in the activation and proliferation of T cells, which are involved in the pathogenesis of various autoimmune disorders and inflammatory diseases. Inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exert its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

実験室実験の利点と制限

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable pharmacokinetic properties, and its ability to inhibit the activity of both B cells and T cells. However, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also has several limitations, including its potential toxicity and off-target effects, which may limit its clinical development.

将来の方向性

For the development of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the optimization of its pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the evaluation of its efficacy and safety in clinical trials. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may also be evaluated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.

合成法

The synthesis of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a series of chemical reactions, including the condensation of 5-methyl-2-furoic acid with 2-aminobenzothiazole, followed by the cyclization of the resulting intermediate with 2-cyclohexen-1-one. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

科学的研究の応用

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells, which play a critical role in the pathogenesis of various diseases. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the signaling pathway of T cells.

特性

製品名

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

分子式

C17H19NO4S

分子量

333.4 g/mol

IUPAC名

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19)

InChIキー

TWDGUJMSVZCBJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

正規SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。